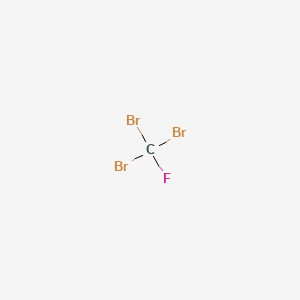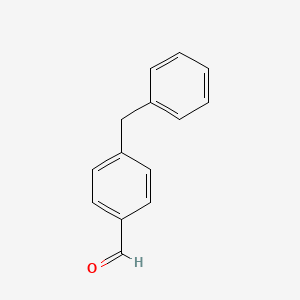
Tribromofluoromethane
説明
Tribromofluoromethane is a useful research compound. Its molecular formula is CBr3F and its molecular weight is 270.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tribology and Material Applications
- Tribromofluoromethane, along with other polymers, has been investigated for applications in tribology, particularly in high-load bearing applications. Studies have focused on polymers like polyetheretherketone (PEEK), Polytetrafluoroethylene (PTFE), and aromatic thermosetting polyester (ATSP), exploring their performance in different lubrication regimes and environmental conditions. The research emphasizes the importance of the transfer film on countersurfaces for tribological performance. High-performance bulk polymers and coatings, such as those involving this compound, are considered promising for demanding tribological applications due to their low wear rates and excellent performance under critical operating conditions (Nunez, Gheisari, & Polycarpou, 2019).
Role in Greenhouse Gas Reduction and Resource Utilization
- This compound (CHF3) is identified as a potent greenhouse gas with a significant global warming potential, necessitating effective management strategies. Recent research reviews the methods for resource utilization of waste CHF3 gas, focusing on its conversion rather than incineration. Techniques like high-temperature pyrolysis and reactions with other substances (e.g., CH4, I2) have been studied to convert CHF3 into valuable products such as TFE (tetrafluoroethylene), HFP (hexafluoropropylene), VDF (vinylidene fluoride), and CF3I. These methods aim at efficient and environmentally friendly utilization of CHF3, highlighting its importance in greenhouse gas reduction and resource recycling (Wenfen, 2014).
Advances in Molecular Lubrication and Nanotechnology
- This compound is also explored in the field of molecular lubrication, particularly for nanotechnology applications. Industrial lubricants, like perfluoropolyethers (PFPEs), are known for their high temperature stability but possess low electrical conductivity. Ionic liquids (ILs), on the other hand, have been investigated as alternatives due to their excellent electrical and thermal conductivity, making them suitable for various device applications where frictional heating dissipation is crucial. As "green" lubricants, ILs do not emit volatile organic compounds, marking their significance in the pursuit of environmentally friendly and effective lubrication solutions in nanotechnology (Palacio & Bhushan, 2010).
Safety and Hazards
特性
IUPAC Name |
tribromo(fluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr3F/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZAEIHJPNTART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059859 | |
| Record name | Tribromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Fluorotribromomethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13898 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
353-54-8 | |
| Record name | Tribromofluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, tribromofluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, tribromofluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromofluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Tribromofluoromethane?
A1: this compound has the molecular formula CFBr3 and a molecular weight of 270.72 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Extensive Raman and infrared spectroscopic studies have been conducted on this compound, particularly in its solid state. These studies have revealed information about its vibrational modes, including lattice and internal modes, under various temperatures and pressures. [, , ] Additionally, photoelectron spectroscopy has been used to investigate the bonding properties of the molecule and its cation. []
Q3: How does the freezing point of this compound change with pressure?
A3: Raman studies have shown that the freezing point of this compound increases with applied pressure, occurring near 1.0 GPa at room temperature. []
Q4: Can this compound be used in organic synthesis?
A4: Yes, this compound serves as a valuable reagent in organic synthesis. For instance, it can be used to generate dibromofluoromethyllithium, a versatile reagent for synthesizing fluorinated alcohols and olefins. [, , ] It also plays a crucial role in synthesizing fluoro- and bromofluoroaryl compounds through copyrolysis reactions. []
Q5: How does this compound react with aldehydes and ketones?
A5: this compound, when reacted with tris(dimethylamino)phosphine, generates a phosphorus ylide. This ylide undergoes Wittig reactions with aldehydes and ketones, producing corresponding alkene products as mixtures of E/Z isomers. [, ]
Q6: Can this compound be used to synthesize heterocyclic compounds?
A6: Yes, this compound participates in ruthenium-catalyzed tandem C-H fluoromethylation/cyclization reactions with N-alkylhydrazones, leading to the formation of 4-fluoropyrazoles. []
Q7: Can this compound act as a precursor for fluorinated building blocks?
A7: Yes, this compound can be utilized for the synthesis of dibromofluoromethyl alkene and 1-bromo-1,3-fluorinated diene derivatives. These compounds can serve as building blocks for further chemical transformations. []
Q8: Are there specific challenges associated with the handling and storage of this compound?
A8: While specific stability and formulation data are limited in the provided research, this compound's reactivity suggests a need for careful handling and storage. Its use as a reagent often involves low temperatures, hinting at potential instability under standard conditions. Further research is necessary to explore its long-term stability and potential formulation strategies for various applications.
Q9: What is known about the environmental impact of this compound?
A9: While the provided research doesn't explicitly address the environmental impact and degradation of this compound, it is crucial to acknowledge its potential effects. As a halomethane, it's essential to investigate its persistence in the environment, potential for bioaccumulation, and any toxic effects on ecosystems. Further research in this area is necessary to develop responsible handling and disposal practices and explore potential mitigation strategies.
Q10: What are some of the historical milestones in research related to this compound?
A11: Early research on this compound focused on its physical properties, including its crystal structure determined through powder neutron diffraction. [] Subsequent research explored its use in synthetic chemistry, uncovering its versatility as a reagent for introducing fluorine and bromine atoms into various molecules. The development of new synthetic methods using this compound continues to be an active area of research, highlighting its significance in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)










